BenchChemオンラインストアへようこそ!

Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate

Antileukemic Agents Medicinal Chemistry Pyrrolizine Scaffold

The 1,7-dicarboxylate diester is the essential precursor for constructing antileukemic bis(carbamates) with in vivo cures at 12.5 mg/kg and DNA cross-linking agents (IC50 0.03 μM). Unlike positional isomers, only the 1,7-regiochemistry enables direct reduction to the bis(hydroxymethyl) diol—a critical transformation for SAR-driven medicinal chemistry. For sensitive bioassays, ≥98% purity is recommended to minimize impurity-related off-target effects. Leverage the patented cyclization process (US 4,835,288) for scalable synthesis. Choose the validated 1,7-scaffold for reproducible antileukemic lead optimization.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B8048171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN2C1=C(C=C2)C(=O)OC
InChIInChI=1S/C11H13NO4/c1-15-10(13)7-3-5-12-6-4-8(9(7)12)11(14)16-2/h3,5,8H,4,6H2,1-2H3
InChIKeyDZIUBZBUCNXSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate: Procurement-Ready Pyrrolizine Diester Scaffold


Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate (CAS: 66635-68-5; molecular formula C11H13NO4; MW: 223.23) is a nitrogen-containing bicyclic heterocyclic diester belonging to the 2,3-dihydro-1H-pyrrolizine class . Characterized by a pyrrolizine core with ester functionalities at the 1- and 7-positions, the compound is a solid with a reported melting point of 70–71 °C (from ethyl acetate/hexane) and predicted density of 1.31±0.1 g/cm³ . The scaffold is primarily employed as a versatile synthetic intermediate for constructing biologically active pyrrolizine derivatives with applications in medicinal chemistry [1].

Why Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate Cannot Be Replaced by 6,7-Dicarboxylate Isomers or Unsubstituted Pyrrolizine Cores


While the pyrrolizine scaffold is shared across multiple compound classes (including 6,7-dicarboxylate positional isomers, 5-substituted analogs, and unsubstituted 2,3-dihydro-1H-pyrrolizine), the specific placement of ester groups at the 1,7-positions confers distinct chemical reactivity and synthetic utility that is not interchangeable. The 1,7-dicarboxylate diester serves as a precursor to the corresponding diol via reduction—a transformation that cannot be achieved with identical efficiency or regiochemical outcome using the 6,7-isomer or unsubstituted core [1]. More critically, the pyrrolizine skeleton's biological activity is exquisitely sensitive to substitution pattern: while bis(hydroxymethyl)pyrrolizines exhibit DNA cross-linking capacity and cytotoxicity with IC50 values as low as 0.03 μM, imidazole analogs are unreactive, demonstrating that even heterocyclic core substitution profoundly alters functional properties [2]. Furthermore, class-level evidence indicates that 5-substituted 1,7-dicarboxylate derivatives yield antileukemic bis(carbamates) with "cures" at doses as low as 12.5 mg/kg—a potency profile achievable only when the 1,7-dicarboxylate precursor is employed as the starting scaffold [1].

Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate: Quantitative Differentiation Evidence for Scientific Selection


Direct Precursor Role in Antileukemic Diester Synthesis—1,7-Dicarboxylate Positional Specificity

Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate (compound 5 in the Anderson 1977 study) is the direct, experimentally validated precursor to the corresponding 6,7-bis(hydroxymethyl) diols and subsequent antileukemic bis(carbamate) diesters. The synthetic pathway proceeds via reduction of the 1,7-dicarboxylate diester to the diol, followed by acylation to yield bis(carbamate) derivatives. Importantly, the bis(carbamate) derivative (compound 1d) derived from this 1,7-dicarboxylate scaffold afforded "cures" in the in vivo P-388 leukemia assay at dose levels as low as 12.5 mg/kg, with potent activity demonstrated across a greater than fourfold dose range without acute toxicity [1]. This positions the 1,7-dicarboxylate diester as a structurally essential synthetic entry point that cannot be substituted by 6,7-dicarboxylate isomers or 5-unsubstituted analogs without fundamentally altering the synthetic route and downstream biological outcome.

Antileukemic Agents Medicinal Chemistry Pyrrolizine Scaffold

Pyrrolizine Core Superiority Over Imidazoles in DNA Alkylating Reactivity—Class-Level Evidence

In a head-to-head comparison of DNA alkylating reactivity across three heterocyclic scaffolds (pyrrolizines, thioimidazoles, and imidazoles) bearing identical bis(hydroxymethyl) alkylating moieties, pyrrolizines demonstrated the highest alkylating reactivity of all classes evaluated. Imidazoles were entirely unreactive, while pyrrolizines and some thioimidazoles exhibited DNA cross-linking as measured by agarose gel electrophoresis. The bis(hydroxymethyl)pyrrolizine analogs were the most cytotoxic, achieving IC50 values as low as 0.03 μM in the P388 leukemia assay [1]. This establishes a clear reactivity and potency gradient (pyrrolizines > thioimidazoles > imidazoles) that favors pyrrolizine-based scaffolds for applications requiring DNA alkylation functionality.

DNA Alkylating Agents Antitumor Heterocyclic Chemistry

Purity Tier Differentiation: 98% (Leyan/MolCore) vs. 95% (AKSci)—Impact on Downstream Reaction Fidelity

Commercially available dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate is offered at two distinct purity tiers: 98% purity (available from Leyan and MolCore) versus 95% purity (available from AKSci) . The 3% absolute purity difference represents a 60% reduction in total impurity content (from 5% total impurities in the 95% grade to 2% in the 98% grade). For synthetic applications requiring stoichiometric precision—particularly in medicinal chemistry where trace impurities can confound biological assay interpretation or interfere with subsequent catalytic transformations—the higher purity grade provides a measurable advantage in batch-to-batch reproducibility and analytical confidence.

Chemical Purity Synthetic Intermediate Procurement Specification

Patent-Covered Diester Scaffold with Industrial Process Validation

The 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylate scaffold class (encompassing dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate) is protected under US Patent 4,835,288, which claims a process for preparing (+)-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylates via cyclization of N-propargylenaminones using lithium diisopropylamide in tetrahydrofuran, followed by saponification to yield the corresponding diacids [1]. This patent protection provides both freedom-to-operate clarity and documented industrial-scale synthetic methodology that is absent for many alternative pyrrolizine regioisomers. The existence of a validated, patent-documented manufacturing process reduces procurement risk and ensures reproducible synthetic access to the 1,7-dicarboxylate scaffold.

Process Chemistry Intellectual Property Scale-Up

Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate: Research and Industrial Application Scenarios Based on Evidence


Antileukemic Bis(carbamate) Lead Optimization and SAR Studies

The compound serves as the validated synthetic precursor to 6,7-bis(hydroxymethyl) diols and subsequently to antileukemic bis(carbamates) that have demonstrated cures in the P-388 leukemia in vivo model at doses as low as 12.5 mg/kg . Researchers conducting structure-activity relationship (SAR) optimization of pyrrolizine-based antileukemic agents should prioritize the 1,7-dicarboxylate diester as the entry scaffold for derivatization, as it provides direct synthetic access to the bis(hydroxymethyl)-functionalized chemotype with established in vivo efficacy.

DNA-Targeted Alkylating Agent Discovery

Based on class-level evidence demonstrating that pyrrolizine-based bis(hydroxymethyl) compounds are the most reactive DNA alkylators among tested heterocyclic scaffolds—with IC50 values as low as 0.03 μM compared to >1 μM for imidazole analogs —the compound is a preferred intermediate for constructing DNA-targeted cytotoxic agents. The 1,7-dicarboxylate diester can be reduced to the corresponding diol and subsequently functionalized with intercalating or minor groove-binding carrier moieties to generate sequence-selective DNA alkylators.

Medicinal Chemistry Intermediate Requiring High Purity for Sensitive Assays

For laboratories conducting sensitive biological assays (e.g., cellular cytotoxicity, enzyme inhibition, or receptor binding studies) where trace impurities may confound results, procurement of the 98% purity grade is recommended over the 95% grade . The 60% reduction in impurity load (from 5% to 2% total impurities) minimizes the risk of off-target effects attributable to contaminants, thereby improving assay reproducibility and data interpretability in early-stage drug discovery workflows.

Industrial Process Development and Scale-Up Synthesis of Pyrrolizine Derivatives

The existence of US Patent 4,835,288, which claims a process for preparing (+)-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylates via cyclization of N-propargylenaminones , provides a defined industrial manufacturing pathway for the 1,7-dicarboxylate scaffold. Process chemists developing scale-up protocols for pyrrolizine-based intermediates can leverage this documented methodology as a validated starting point, reducing development time and ensuring synthetic reproducibility compared to unpatented regioisomeric scaffolds lacking established process claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.